4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether
Beschreibung
4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether is an organic compound that features a brominated phenoxy group and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Eigenschaften
Molekularformel |
C18H18BrNO2 |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
2-(4-bromo-2,6-dimethylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C18H18BrNO2/c1-12-9-15(19)10-13(2)18(12)22-11-17(21)20-8-7-14-5-3-4-6-16(14)20/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
GWVWDHWGKPCQJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCC3=CC=CC=C32)C)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCC3=CC=CC=C32)C)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether typically involves the following steps:
Bromination: The starting material, 2,6-dimethylphenol, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Ether Formation: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Indole Introduction: The phenoxy ether is then coupled with a 2,3-dihydro-1H-indole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing biological pathways. The phenoxy group may enhance binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chloro-2,6-dimethylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
- 2-(4-fluoro-2,6-dimethylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Uniqueness
The presence of the bromine atom in 4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether may confer unique reactivity and biological activity compared to its chloro and fluoro analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
